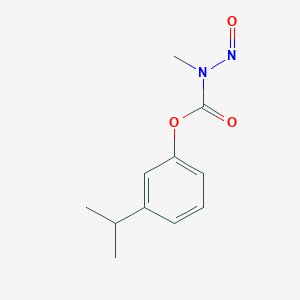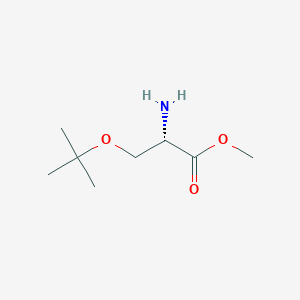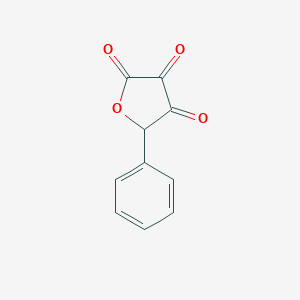
Bromomethylphenyl-sulfon
Übersicht
Beschreibung
Bromomethyl phenyl sulfone, also known as phenylsulfonylmethyl bromide, is an organic compound with the molecular formula C7H7BrO2S. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromomethyl group attached to a phenyl sulfone moiety, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Bromomethyl phenyl sulfone is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Material Science: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Medicinal Chemistry: Bromomethyl phenyl sulfone derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
Mode of Action
Bromomethyl phenyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests that the compound may act by forming covalent bonds with its targets, thereby modifying their structure and function.
Biochemical Pathways
The formation of n-aryl sulfonamide indicates that it may be involved in the modification of proteins and enzymes, potentially affecting a wide range of biochemical pathways .
Result of Action
The compound’s ability to form N-aryl sulfonamide suggests that it may modify the structure and function of proteins and enzymes, potentially leading to a variety of cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromomethyl phenyl sulfone can be synthesized through several methods. One common method involves the reaction of phenylsulfonyl chloride with bromomethane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, bromomethyl phenyl sulfone is produced using large-scale reactors with precise temperature and pressure controls. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Bromomethyl phenyl sulfone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as thiols, amines, and alcohols.
Oxidation: The sulfone group can be further oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium thiophenoxide in dimethylformamide.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Phenylthiomethyl phenyl sulfone.
Oxidation: Phenylsulfonic acid.
Reduction: Phenylmethyl sulfide.
Vergleich Mit ähnlichen Verbindungen
Chloromethyl phenyl sulfone: Similar structure but with a chlorine atom instead of a bromine atom.
Phenylsulfonylmethyl chloride: Another halogenated derivative with similar reactivity.
Methyl phenyl sulfone: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: Bromomethyl phenyl sulfone is unique due to its high reactivity and versatility in organic synthesis. The presence of the bromomethyl group makes it more reactive compared to its chlorinated counterpart, allowing for a broader range of chemical transformations. Additionally, its stability and ease of handling make it a preferred choice in both laboratory and industrial settings.
Eigenschaften
IUPAC Name |
bromomethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIMEKUYIQHJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298360 | |
| Record name | Bromomethyl phenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19169-90-5 | |
| Record name | 19169-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromomethyl phenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomethyl phenyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of bromomethyl phenyl sulfone in organic synthesis?
A1: Bromomethyl phenyl sulfone serves as a versatile reagent in various organic reactions. Notably, it acts as a source of a "(phenylsulfonyl)methyl" group in reactions with electron-rich heteroarenes and N-arylacrylamides under visible light photocatalysis. [] This method allows for the efficient and mild synthesis of (phenylsulfonyl)methylated compounds. Additionally, bromomethyl phenyl sulfone reacts with N-tert-butanesulfinyl imines in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) to afford C-sulfonylated aziridines with high stereoselectivity. [] This reaction, classified as an aza-Darzens reaction, highlights the compound's utility in constructing valuable heterocyclic structures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)

![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)


